(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-14(9-13(12)2)17-11-26-20(21-17)22-19(23)16-8-7-15(24-3)10-18(16)25-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQEAUELYACQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethylphenylthiazole with 2,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-rich thiazole ring participates in electrophilic reactions, while the dimethylphenyl group directs substitutions. Key observations:
-
Methylation : Treatment with NaH/MeI in THF selectively methylates nitrogen atoms under anhydrous conditions, as seen in analogous compounds (e.g., conversion of INH1 to 24 with 74% yield) .
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls. For example, INH2 demethylation produces phenol 32 (72% yield) and diphenol 33 (64% yield at higher BBr₃ equivalents) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C → RT | N-methylated derivative | 74–89% | |
| Demethylation | BBr₃ (1.5 eq.), CH₂Cl₂, 2 hr | Phenol derivative | 72% |
Cyclization and Ring Formation
The thiazole scaffold is synthesized via cyclocondensation:
-
Thiazole Synthesis : Bromides (e.g., 1 ) react with thiourea in refluxing EtOH to form 2-aminothiazoles (e.g., 3 , 89% yield). Subsequent acylation with aryl chlorides yields benzamide derivatives .
-
Oxazole Analogues : Substituting urea for thiourea produces oxazole derivatives (e.g., 38 → 39 ), though these show reduced bioactivity compared to thiazoles .
Acylation and Sulfonylation
The amine group on the thiazole ring undergoes acylations:
-
Acyl Chloride Reactions : Amines 3 and 4 react with aryl acyl chlorides to form analogues 5–19 (medium to high yields). Morpholinecarbonyl chloride yields 20–21 (39–63% yields) .
-
Sulfonylation : Benzenesulfonyl chloride converts 3 to sulfonamide 22 (68% yield) .
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Benzoylation | Aryl acyl chloride | Acylated thiazole | 60–85% |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide derivative | 63–68% |
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group directs substitutions:
-
Nitration : Analogous fluorophenyl derivatives undergo nitration at the para position relative to electron-donating methyl groups.
-
Halogenation : Bromination with HBr/BuOOH introduces halogens at activated positions .
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura couplings:
-
Borylation : Palladium-catalyzed coupling with boronic acids modifies the aryl group. For example, fluorophenyl analogues undergo cross-coupling to introduce biaryl systems.
Hydrolysis and Oxidation
-
Ester Hydrolysis : Ethyl ester derivatives (e.g., 5a,b ) hydrolyze to carboxylic acids under acidic conditions .
-
Oxidation of Thioamide : Lawesson’s reagent converts amides to thioamides (e.g., 40 , 79% yield) .
Tautomerization and Isomerization
The thiazolylidene system exhibits tautomeric equilibria:
-
Z/E Isomerization : Hydrazine carbothioamides (e.g., Z-2a ) form kinetically favored Z-isomers, which can isomerize under thermal or catalytic conditions .
Key Structural Insights from Comparative Studies
| Feature | Reactivity Impact |
|---|---|
| 3,4-Dimethylphenyl | Enhances electron density, directing electrophiles to the thiazole ring |
| Dimethoxybenzamide | Stabilizes intermediates via resonance; methoxy groups participate in demethylation |
| Thiazolylidene Core | Facilitates nucleophilic/electrophilic attacks at C2 and C5 positions |
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide exhibits significant anticancer properties.
- Mechanism of Action : The compound is believed to act as a kinase inhibitor. It disrupts critical signaling pathways involved in cancer cell proliferation, particularly by inhibiting Spleen Tyrosine Kinase (SYK), which is implicated in various cancers.
- Cytotoxicity Studies : In vitro studies have shown that related benzothiazole derivatives possess notable cytotoxic effects against multiple cancer cell lines. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.58 | MCF-7 |
| Compound B | 15.36 | HeLa |
| This Compound | TBD | TBD |
These findings suggest that this compound may exhibit comparable or superior activity against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity.
Synthesis and Evaluation of Related Compounds
A study focused on synthesizing benzothiazole derivatives similar to this compound demonstrated their potential as therapeutic agents:
- In Vitro Testing : The synthesized derivatives were evaluated for both antimicrobial and anticancer activities. Compounds exhibiting significant inhibitory effects against cancer cell growth were identified, highlighting the therapeutic promise of this class of compounds .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets:
Mechanism of Action
The mechanism of action of (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
The compound shares a thiazole core with multiple derivatives reported in the literature. Key structural variations include:
Functional Group Impact on Activity
- Electron-Donating vs. In contrast, sulfonyl () or nitro groups (e.g., compound 23 in ) introduce electron-withdrawing effects, which may alter binding affinity or metabolic stability .
- Substituent Position : The 3,4-dimethylphenyl group on the thiazole ring creates steric hindrance, possibly optimizing fit within the CFTR protein pocket. Comparatively, 2,4-dimethylphenyl derivatives (e.g., 5n in ) may adopt different conformations, reducing CFTR affinity but enhancing activity in other contexts, such as MAO inhibition () .
- Heterocyclic Modifications : Replacing the thiazole with thiadiazole () or benzothiazole () cores alters ring electronics and geometry, impacting target selectivity .
Key Research Findings
- Synthetic Flexibility : The thiazole core allows diverse substitutions, enabling optimization for specific targets. For example, morpholine derivatives () exhibit enhanced solubility, while alkyl chains () improve pharmacokinetics .
- Spectroscopic Correlations : IR and NMR data (e.g., C=S stretches at 1243–1258 cm⁻¹ in ) confirm structural integrity, while HRMS validates molecular weights .
- Tautomeric Behavior : Compounds like 7–9 () exist in thione tautomeric forms, influencing reactivity and binding .
Biological Activity
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The compound can be synthesized through a series of reactions involving thiazole derivatives and benzamides. The general synthetic route includes the condensation of 2,4-dimethoxybenzoyl chloride with the appropriate thiazole derivative under basic conditions. The detailed synthesis pathway is crucial for understanding the compound's structure-activity relationships.
Anticancer Properties
Research indicates that thiazole derivatives, including related compounds to this compound, exhibit significant anticancer properties. A study found that certain thiazolo[3,2-a]benzimidazole derivatives demonstrated higher cytotoxicity against various cancer cell lines compared to standard treatments like albendazole .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]benzimidazole | Leukemia | 5.0 | |
| Thiazolo[3,2-a]benzimidazole | Melanoma | 7.5 |
The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Thiazole compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Anti-inflammatory Activity
Compounds derived from thiazole structures have also been noted for their anti-inflammatory properties. For instance, derivatives similar to this compound exhibited substantial anti-inflammatory effects in various in vivo models .
| Compound | Inflammatory Model | Effectiveness | Reference |
|---|---|---|---|
| N-(thiazol-2-yl)benzamide | Carrageenan-induced edema | Significant reduction |
Case Studies
Several case studies highlight the therapeutic potential of thiazole-based compounds:
- Melanogenesis Enhancement : A study involving a related compound showed that it enhanced melanogenesis in B16F10 melanoma cells by upregulating tyrosinase activity through the ERK signaling pathway . This suggests potential applications in treating hypopigmentation disorders.
- Cytotoxic Effects : In a comparative study involving various thiazole derivatives against human tumor cell lines, certain compounds demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
